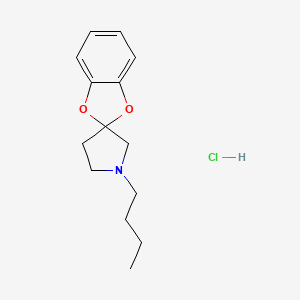
Spiro(1,3-benzodioxole-2,3'-pyrrolidine), 1'-butyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride is a chemical compound with a unique spirocyclic structure. This compound features a benzodioxole ring fused to a pyrrolidine ring, with a butyl group attached to the nitrogen atom of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide is generated in situ and reacts with a dipolarophile such as benzodioxole chalcones . This reaction forms the spirocyclic structure in a single step, creating multiple bonds and stereocenters simultaneously.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure the efficient formation of the desired product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to protein active sites, influencing various biological processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spirooxindole derivatives: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
Spiroindole derivatives: Another class of spirocyclic compounds with potential medicinal applications.
Uniqueness
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride is unique due to its specific combination of a benzodioxole ring and a pyrrolidine ring, along with the butyl group and hydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113954-71-5 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1'-butylspiro[1,3-benzodioxole-2,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-3-9-15-10-8-14(11-15)16-12-6-4-5-7-13(12)17-14;/h4-7H,2-3,8-11H2,1H3;1H |
InChI Key |
SBBJQRYEESQOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2(C1)OC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















